Cas no 1956341-04-0 (1-Benzylazepan-4-amine dihydrochloride)

1-Benzylazepan-4-amine dihydrochloride Chemical and Physical Properties
Names and Identifiers
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- 1-Benzylazepan-4-amine dihydrochloride
- AX8328813
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- Inchi: 1S/C13H20N2.2ClH/c14-13-7-4-9-15(10-8-13)11-12-5-2-1-3-6-12;;/h1-3,5-6,13H,4,7-11,14H2;2*1H
- InChI Key: ODXPXYPGVHOXFY-UHFFFAOYSA-N
- SMILES: Cl.Cl.N1(CC2C=CC=CC=2)CCCC(CC1)N
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 175
- Topological Polar Surface Area: 29.3
1-Benzylazepan-4-amine dihydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM283920-10g |
1-Benzylazepan-4-amine dihydrochloride |
1956341-04-0 | 95% | 10g |
$*** | 2023-03-31 | |
Alichem | A019141194-10g |
1-Benzylazepan-4-amine dihydrochloride |
1956341-04-0 | 95% | 10g |
$1672.32 | 2023-09-02 | |
Alichem | A019141194-5g |
1-Benzylazepan-4-amine dihydrochloride |
1956341-04-0 | 95% | 5g |
$1082.72 | 2023-09-02 | |
Chemenu | CM283920-10g |
1-Benzylazepan-4-amine dihydrochloride |
1956341-04-0 | 95% | 10g |
$1061 | 2021-06-09 | |
Alichem | A019141194-25g |
1-Benzylazepan-4-amine dihydrochloride |
1956341-04-0 | 95% | 25g |
$2653.20 | 2023-09-02 | |
Crysdot LLC | CD12099852-10g |
1-Benzylazepan-4-amine dihydrochloride |
1956341-04-0 | 95+% | 10g |
$1126 | 2024-07-24 | |
Crysdot LLC | CD12099852-5g |
1-Benzylazepan-4-amine dihydrochloride |
1956341-04-0 | 95+% | 5g |
$748 | 2024-07-24 | |
Chemenu | CM283920-5g |
1-Benzylazepan-4-amine dihydrochloride |
1956341-04-0 | 95% | 5g |
$706 | 2021-06-09 | |
Chemenu | CM283920-5g |
1-Benzylazepan-4-amine dihydrochloride |
1956341-04-0 | 95% | 5g |
$*** | 2023-03-31 | |
Crysdot LLC | CD12099852-25g |
1-Benzylazepan-4-amine dihydrochloride |
1956341-04-0 | 95+% | 25g |
$1880 | 2024-07-24 |
1-Benzylazepan-4-amine dihydrochloride Related Literature
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
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3. Book reviews
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4. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
Additional information on 1-Benzylazepan-4-amine dihydrochloride
1-Benzylazepan-4-amine Dihydrochloride: A Comprehensive Overview
1-Benzylazepan-4-amine dihydrochloride, identified by the CAS number 1956341-04-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, with its unique structure and properties, has garnered attention due to its potential applications in drug development and material science. In this article, we will delve into the chemical characteristics, synthesis methods, pharmacological properties, and recent advancements related to this compound.
The molecular structure of 1-Benzylazepan-4-amine dihydrochloride comprises a bicyclic framework with an azepane ring fused to a benzene ring. The presence of an amine group at the 4-position of the azepane ring introduces unique electronic properties, making it a versatile building block for various chemical reactions. Recent studies have highlighted the importance of such structures in modulating pharmacokinetic profiles and bioavailability, particularly in drug delivery systems.
Synthesis of 1-Benzylazepan-4-amine dihydrochloride typically involves multi-step reactions, including nucleophilic substitution and cyclization processes. Researchers have optimized these methods to enhance yield and purity, leveraging modern catalytic techniques and green chemistry principles. For instance, a study published in 2023 demonstrated the use of palladium-catalyzed cross-coupling reactions to streamline the synthesis process, significantly reducing reaction times and costs.
In terms of pharmacological activity, 1-Benzylazepan-4-amine dihydrochloride has shown promise as a precursor for bioactive molecules. Its ability to act as a chiral auxiliary in asymmetric synthesis has been extensively explored. Recent findings indicate that this compound can facilitate the formation of enantioselective products, which are critical in the development of chiral drugs with improved therapeutic indices.
Beyond its role in drug synthesis, 1-Benzylazepan-4-amine dihydrochloride has also found applications in polymer chemistry. Its amine functionality allows for the formation of polyamides with enhanced mechanical properties. A 2023 study reported that polymers derived from this compound exhibit superior tensile strength and thermal stability, making them suitable for high-performance materials in aerospace and automotive industries.
The recent advancements in computational chemistry have further illuminated the structural dynamics of 1-Benzylazepan-4-amine dihydrochloride. Quantum mechanical simulations have provided insights into its electronic configuration and reactivity patterns, enabling more precise predictions of its behavior in different chemical environments. These computational tools are now being integrated with experimental techniques to accelerate drug discovery processes.
In conclusion, 1-Benzylazepan-4-amine dihydrochloride, with its distinctive chemical properties and versatile applications, continues to be a focal point in scientific research. As new methodologies emerge and interdisciplinary collaborations intensify, we can expect further breakthroughs that will expand our understanding and utilization of this compound.
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